molecular formula C7H13NO3 B6608572 [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol CAS No. 2380764-43-0

[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol

Cat. No.: B6608572
CAS No.: 2380764-43-0
M. Wt: 159.18 g/mol
InChI Key: JXSHAUHCKJCDDM-LURJTMIESA-N
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Description

Significance of Spirocyclic Systems in Advanced Chemical Synthesis and Design

The inherent three-dimensional nature of spirocycles makes them attractive synthetic targets in drug discovery. tandfonline.com By introducing spirocyclic motifs, chemists can enhance a molecule's potency, selectivity, and pharmacokinetic properties. nih.govdndi.org Shifting from flat, aromatic structures to sp3-rich spirocycles often leads to improved physicochemical properties such as higher solubility, better metabolic stability, and decreased lipophilicity. tandfonline.combldpharm.com The rigid framework of spirocycles can also lock a molecule into a specific conformation, which can lead to a better fit with a biological target. dndi.org

The synthesis of spirocycles can be challenging due to the creation of a quaternary carbon center at the spiro-junction. tandfonline.comacs.org However, significant progress in synthetic methodologies has made these complex structures more accessible to medicinal chemists. nih.govresearchgate.net The increasing availability of spirocyclic building blocks is expected to further accelerate their use in drug discovery and the development of novel materials. dndi.org

Overview of Spiro[4.4]nonane as a Pivotal Scaffold in Organic Chemistry

The spiro[4.4]nonane scaffold, consisting of two fused five-membered rings, is a key structural motif in a variety of organic molecules. This framework provides a rigid and well-defined three-dimensional structure that has been exploited in the synthesis of natural products and novel therapeutic agents. acs.orgnih.gov The cyclopentane (B165970) rings within the spiro[4.4]nonane system can be functionalized in various ways, allowing for the creation of diverse molecular architectures.

The development of synthetic routes to enantiopure spiro[4.4]nonane derivatives has been a significant area of research, enabling the preparation of chiral ligands and catalysts for asymmetric synthesis. nih.gov The unique stereochemical properties of the spiro[4.4]nonane scaffold make it a valuable tool for controlling the three-dimensional arrangement of atoms in a molecule.

Contextualization of [(8S)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol within Spirocyclic Chemistry

This compound is a specific example of a functionalized azaspiro[4.4]nonane derivative. This compound incorporates a 1,4-dioxa-7-azaspiro[4.4]nonane core, which is a heterocyclic system containing both oxygen and nitrogen atoms. The presence of these heteroatoms, along with the chiral center at the 8-position and the methanol (B129727) substituent, provides multiple points for further chemical modification.

While specific research on this compound is not extensively detailed in the provided search results, its structural features suggest its potential as a versatile building block in medicinal chemistry. Azaspirocycles are known to serve as bioisosteres for piperidine, a common motif in bioactive compounds, often leading to improved pharmacological properties. univ.kiev.ua The 1,4-dioxa moiety can influence the compound's polarity and solubility. The chiral methanol group offers a handle for introducing additional complexity and functionality.

The synthesis of related 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been reported for applications such as the development of radioligands for tumor imaging, highlighting the utility of such scaffolds in creating targeted molecular probes. nih.gov The general synthetic strategies for constructing spirocyclic systems, such as those involving intramolecular cyclization reactions, would be applicable to the synthesis of this compound and its analogs. nih.gov The properties of this compound would be influenced by its specific stereochemistry and the interplay of its functional groups, making it an interesting candidate for further investigation in the exploration of chemical space.

Interactive Data Table: Properties of Related Spirocyclic Scaffolds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
1,4-Dioxa-8-azaspiro[4.5]decane177-11-7C₇H₁₃NO₂143.18Six-membered nitrogen-containing ring fused to a five-membered dioxolane ring. sigmaaldrich.com
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acidNot AvailableC₇H₁₁NO₂S₂205.30Contains a dithiolane ring and a pyrrolidine (B122466) ring with a carboxylic acid substituent. ncats.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHAUHCKJCDDM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H](NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8s 1,4 Dioxa 7 Azaspiro 4.4 Nonan 8 Yl Methanol and Analogous Spiro 4.4 Nonane Frameworks

General Synthetic Methodologies for Spiro[4.4]nonane Derivatives

A variety of synthetic strategies have been developed to access the spiro[4.4]nonane core. These methods range from cycloaddition reactions that build the bicyclic system in a convergent manner to cyclization reactions of acyclic precursors.

Cycloaddition Reactions for Spiro[4.4]nonane Ring Formation

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic systems, including the spiro[4.4]nonane framework. The Diels-Alder reaction, or [4+2] cycloaddition, has been utilized for the synthesis of fused spiro[4.4]-nonane-dione derivatives. In one approach, spiro[4.4]nona-2,7-diene-1,6-dione serves as the dienophile, reacting with dienes generated in situ from systems like tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF₃. acs.org This is followed by an immediate aromatization of the resulting adduct to yield the desired annulated spiro compound. acs.org

Another significant approach is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net For instance, the reaction of an azomethine ylide, generated in situ from benzylamine and isatin, with the double bond of an arylidene derivative of lawsone leads to the formation of complex dispiro compounds containing a pyrrolidine (B122466) ring, which is a core component of the azaspiro[4.4]nonane system. researchgate.net Furthermore, donor-acceptor cyclopropanes can act as 1,3-dipoles in [3+2] cycloaddition reactions with in situ generated indenones to synthesize indanone-fused spiro frameworks. nih.gov

The table below summarizes various cycloaddition strategies for the formation of spiro[4.4]nonane and related structures.

Cycloaddition TypeReactantsKey FeaturesResulting Structure
[4+2] Diels-Alder Spiro[4.4]nona-2,7-diene-1,6-dione (dienophile) and in situ generated dienesTandem cycloaddition/aromatizationAnnulated Spiro[4.4]-nonane-diones acs.org
1,3-Dipolar Cycloaddition Azomethine ylides and arylidene derivatives of lawsoneIn situ generation of the dipoleDispiro[indoline-3,4'-pyrrolidine-3',2''-naphthalene]-tetraone derivatives researchgate.net
[3+2] Cycloaddition Donor-acceptor cyclopropanes and in situ generated indenonesZinc-catalyzed cascade cyclizationIndanone fused cyclopentanes nih.gov

Hydrogenation and Reduction Strategies for Spiro[4.4]nonane Scaffolds

Hydrogenation and reduction are crucial for introducing specific stereochemistry and functional groups into the spiro[4.4]nonane framework. The catalytic and stoichiometric hydrogenation of spiro[4.4]nonane-1,6-dione has been studied in detail, revealing that the stereoselectivity of the resulting diols is highly dependent on the choice of catalyst, reagent, and solvent. ntu.edu.tw For example, using platinum-on-charcoal in acetic acid predominantly yields the cis,trans-diol, while Raney nickel in ethanol produces a mixture of isomers. ntu.edu.tw A significant side reaction in alcohol solvents is the opening of a spiro-ring. ntu.edu.tw

More recently, metal-free hydrogenation approaches have been developed. Chiral spiro-bicyclic bisborane catalysts, synthesized from spiro[4.4]diene precursors, have demonstrated excellent catalytic activity and selectivity in the hydrogenation of quinolines. dicp.ac.cn These catalysts are prepared via hydroboration of C₂-symmetric spiro-bicyclic dienes with reagents like HB(C₆F₅)₂. dicp.ac.cn Additionally, iridium complexes with bidentate chiral spiro aminophosphine ligands (Ir-SpiroAP) have been shown to be highly efficient for the enantioselective hydrogenation of various substrates, including dialkyl ketones. researchgate.net

The following table outlines different hydrogenation and reduction methods for spiro[4.4]nonane systems.

SubstrateCatalyst/ReagentSolventKey Outcome
Spiro[4.4]nonane-1,6-dionePlatinum-on-charcoalAcetic AcidPredominantly cis,trans-spiro[4.4]nonane-1,6-diol ntu.edu.tw
Spiro[4.4]nonane-1,6-dioneRaney NickelEthanolMixture of diol isomers ntu.edu.tw
2-Substituted QuinolinesChiral spiro-bicyclic bisboranesNot specifiedExcellent yields and enantiomeric excesses dicp.ac.cn
Dialkyl KetonesChiral spiro iridium complexNot specifiedHighly enantioselective generation of chiral aliphatic alcohols researchgate.net

Radical Bicyclization Approaches to Azaspiro[4.4]nonane Systems

Radical cyclizations provide a powerful method for the construction of complex ring systems, including the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov A domino radical bicyclization process has been successfully applied to synthesize these compounds in moderate yields as a mixture of diastereomers, with a preference for the trans configuration. acs.orgnih.gov This methodology involves the formation and subsequent capture of alkoxyaminyl radicals. acs.org The starting materials for this process are O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgnih.gov The bicyclization can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by Bu₃SnH. acs.orgnih.gov The use of Et₃B as the initiator allows for milder reaction conditions and can lead to improved diastereoselectivity. acs.org

Oxidation-Mediated Spirocyclization for Oxa-Azaspiro Systems

Oxidative spirocyclization represents a valuable strategy for the synthesis of oxa-azaspiro compounds. An example of this is the m-CPBA-mediated oxidation of β-furyl amides, which leads to the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov In this reaction, a tethered amide acts as a nucleophile, resulting in spirolactone formation with concurrent cleavage of the amide. nih.gov This transformation demonstrates a tolerance for various functional groups. nih.gov In situ NMR studies have provided insights into the reaction mechanism, suggesting a cascade of oxidation-spirolactonization-oxidation. nih.gov

Stereoselective Synthesis of Optically Active Spiro[4.4]nonane Compounds

The biological activity of spiro[4.4]nonane derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Control of Stereochemistry in Spirocenter Formation

Achieving control over the stereochemistry at the spirocenter is a significant challenge in the synthesis of spirocyclic compounds. nih.gov One approach involves the use of chiral auxiliaries. For instance, C₂-symmetric cycloalkane-1,2-diols have been employed as chiral auxiliaries in the asymmetric alkylation and reduction of spirocyclic diones, such as (R)-spiro[4.4]nonane-1,6-dione, to produce enantio- and diastereo-selectively the corresponding cis,cis-diols. rsc.org

Another strategy is to control the stereochemistry through controlled oxidation and epimerization. In the synthesis of the 1,3-diazaspiro[4.4]nonane core, all C13/14 diastereomers were synthesized through a controlled oxidation and subsequent epimerization of the C13 spirocenter under mild acidic conditions, which in some cases led to an unexpected inversion of configuration at the spirocenter. nih.gov

Furthermore, desymmetrization of meso-1,3-diketones through chiral phosphoric acid-catalyzed imine condensation provides an efficient route to cyclic β-enaminones with a remote β-stereogenic center in excellent yields and enantioselectivities. researchgate.net This highlights the potential of catalytic enantioselective methods for establishing stereochemistry in precursors to spiro[4.4]nonane systems. researchgate.net

Catalytic Asymmetric Synthesis Approaches

While a specific catalytic asymmetric synthesis for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol is not extensively documented in publicly available literature, several powerful catalytic strategies have been developed for the enantioselective synthesis of analogous spiro[4.4]nonane and other spirocyclic systems. These methodologies provide a conceptual framework for the potential synthesis of the target compound.

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium catalysis has emerged as a potent tool for the asymmetric synthesis of spirocycles. nih.gov Rhodium-catalyzed C(sp²)-H functionalization followed by a [3+2] annulation with alkynes has been successfully employed to generate highly enantioenriched five-membered-ring 4-spiro-5-pyrazolones. nih.gov This approach, utilizing a chiral SCpRh catalyst, demonstrates the potential for creating all-carbon quaternary stereogenic centers in high yield and enantioselectivity. nih.gov

Another innovative approach involves a Rhodium(III)-catalyzed enantioselective spiroannulative synthesis of nitrones. This method proceeds through a C-H arylation to form an atropomerically metastable biaryl intermediate, which then undergoes an intramolecular dearomative trapping. This process demonstrates a high degree of axial-to-central chirality transfer, offering a novel strategy for constructing chiral centers. snnu.edu.cn

The table below summarizes key aspects of rhodium-catalyzed asymmetric spirocyclization reactions.

Catalyst TypeReaction TypeKey FeaturesReference
Chiral SCpRhC(sp²)-H Functionalization/AnnulationAccess to enantioenriched spiropyrazolones with all-carbon quaternary centers. nih.gov
Chiral CpxRhIIIC-H Arylation/Dearomative TrappingInvolves axial-to-central chirality transfer from a metastable biaryl intermediate. snnu.edu.cn

Organocatalytic Asymmetric Synthesis: Asymmetric organocatalysis provides a metal-free alternative for the enantioselective construction of complex molecular architectures, including spirocycles. nih.gov This field has seen significant advancements, leading to the development of methodologies for synthesizing a variety of heterocyclic compounds with high stereocontrol. rsc.org Organocatalytic approaches are particularly relevant for the synthesis of heterocycles like tetrahydropyrans and tetrahydrothiophenes, which share structural similarities with the dioxolane portion of the target molecule. rsc.orgresearchgate.net

The application of organocatalysis in the construction of heterocycles is a method of choice for accessing core architectures found in drugs and natural products. mdpi.com While a direct application to this compound is not explicitly detailed, the principles of iminium ion, enamine, and other activation modes in organocatalysis could foreseeably be adapted for the asymmetric formation of the azaspiro[4.4]nonane skeleton.

Preparation of this compound as a Synthetic Building Block

The 1,4-dioxa-7-azaspiro[4.4]nonane moiety is a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure can be advantageous for optimizing ligand-receptor interactions. Consequently, chiral derivatives of this scaffold, such as this compound, are highly sought-after as chiral building blocks for the synthesis of more complex, biologically active molecules. evitachem.com

The general utility of azaspiro[4.4]nonanes as key structural motifs in bioactive natural products underscores their importance. researchgate.net The synthesis of functionalized derivatives of these spirocycles is a critical endeavor in drug design, allowing for the fine-tuning of physicochemical properties. univ.kiev.ua

The table below outlines the general significance of such spirocyclic building blocks.

Building Block TypeSynthetic UtilityPotential ApplicationsReference
Chiral Azaspiro[4.4]nonanesIntroduction of stereochemistry and conformational rigidity.Synthesis of natural product analogues and novel pharmaceutical agents. researchgate.net
Functionalized SpirocyclesServe as scaffolds for diversification in medicinal chemistry.Development of compounds with improved metabolic stability and bioactivity. univ.kiev.ua

Chemical Transformations and Derivatization of 8s 1,4 Dioxa 7 Azaspiro 4.4 Nonan 8 Yl Methanol

Functionalization at the Primary Alcohol Moiety

The primary alcohol group is a key site for functionalization, allowing for the introduction of a wide array of other functional groups through well-established organic reactions.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidation conditions, such as those employing Swern or Dess-Martin periodinane (DMP) reagents, would be expected to yield the corresponding aldehyde, [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would likely lead to the formation of (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid. The chemoselective aerobic oxidation of amino alcohols using catalysis with reagents like 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of copper has been shown to be effective for similar substrates, offering a greener alternative. nih.gov

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form a variety of esters. Similarly, etherification reactions, such as the Williamson ether synthesis involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to introduce different alkyl or aryl groups.

Table 1: Representative Functionalization Reactions at the Primary Alcohol Moiety

Reaction TypeReagents and ConditionsExpected Product
Mild OxidationDess-Martin periodinane (DMP), CH₂Cl₂[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]carbaldehyde
Strong OxidationKMnO₄, NaOH, H₂O(8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
EsterificationAcetic anhydride, pyridine[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methyl acetate
Etherification1. NaH, THF; 2. Benzyl bromide8-(Benzyloxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane

Modifications and Transformations of the Azaspiro Ring System

The azaspiro[4.4]nonane core, containing a secondary amine and a spiroketal, offers further opportunities for chemical modification.

N-Functionalization: The secondary amine in the pyrrolidine (B122466) ring is nucleophilic and can be functionalized through various reactions.

N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents on the nitrogen atom.

N-Acylation: Treatment with acid chlorides or anhydrides leads to the formation of amides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Ring-Opening and Rearrangement: The 1,4-dioxa-7-azaspiro[4.4]nonane system contains a ketal functional group that is stable under basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions. This acid-catalyzed hydrolysis would cleave the dioxolane ring, revealing a ketone functionality and a diol, leading to a highly functionalized pyrrolidine derivative. The stability of the spiroketal is a key feature that allows it to serve as a protecting group for a ketone while other parts of the molecule are being modified.

Integration into Complex Molecular Architectures and Scaffolds

The chiral nature and multiple functionalization points of [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol make it a valuable precursor for the synthesis of more complex molecules. The 1-azaspiro[4.4]nonane skeleton is a core structure in a number of biologically active natural products, particularly the Cephalotaxus alkaloids. acs.org

Chiral molecules derived from natural sources like L-proline are frequently used as ligands in asymmetric catalysis. organic-chemistry.org The rigid spirocyclic framework of this compound, combined with its defined stereochemistry, makes it an attractive scaffold for the design of new chiral ligands. scispace.com Derivatization of the primary alcohol and the secondary amine can be used to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can then chelate to a metal center. These metal-ligand complexes can serve as catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The C2-symmetric nature that can arise from suitable substitution on the spirane ring is often beneficial for achieving high enantioselectivity in such catalytic processes. scispace.com

The this compound scaffold serves as a versatile starting material for the synthesis of novel and structurally diverse chemical entities. Spirocyclic pyrrolidines are recognized as important building blocks in drug discovery. nih.gov The ability to selectively modify the alcohol, the amine, and potentially unveil a ketone functionality allows for the systematic development of libraries of new compounds. For instance, the core structure can be elaborated into more complex polycyclic systems or used as a scaffold to attach various pharmacophores. The synthesis of spirocyclic pyrrolidones and piperidones from related starting materials highlights the potential for creating a diverse range of heterocyclic compounds. The 1-azaspiro[4.4]nonane motif is found in compounds with a range of biological activities, including antiviral and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org

Advanced Characterization Techniques for Spiro 4.4 Nonane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of spiro[4.4]nonane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete mapping of the molecular framework. nih.gov

In the ¹H NMR spectrum of a compound like [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol, distinct signals are expected for the protons of the hydroxymethyl group (-CH₂OH), the methine proton at the stereocenter (C8-H), the protons of the pyrrolidine (B122466) and dioxolane rings, and the exchangeable protons of the amine (N-H) and alcohol (O-H) groups. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) reveal the connectivity of the protons. For instance, the protons of the dioxolane ring typically appear as a multiplet, while the diastereotopic protons of the hydroxymethyl group would likely appear as distinct signals.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show characteristic signals for the spiro carbon (C5), the carbons of the dioxolane ring (C2, C3), the pyrrolidine ring carbons (C6, C8, C9), and the hydroxymethyl carbon. The chemical shifts are indicative of the functional groups; for example, the carbons bonded to oxygen (in the dioxolane and methanol (B129727) groups) and nitrogen would be deshielded and appear at a higher chemical shift (downfield) compared to the other aliphatic carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations. COSY identifies proton-proton couplings within the same spin system, HSQC correlates protons directly to their attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the spirocyclic core structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2/C3~3.9 - 4.1 (m)~65 - 70
C5 (Spiro)-~75 - 80
C6~2.8 - 3.2 (m)~50 - 55
C8~3.3 - 3.6 (m)~60 - 65
C9~1.8 - 2.2 (m)~35 - 40
-CH₂OH~3.5 - 3.8 (m)~62 - 67
N-HBroad singlet-
O-HBroad singlet-

Mass Spectrometry (MS) in Structural Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to accurately determine the mass of the protonated molecular ion, [M+H]⁺. This allows for the confirmation of the molecular formula, C₇H₁₃NO₃.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways of spiro compounds can be complex but provide valuable structural information. nih.govfigshare.com For this compound, key fragmentation pathways would likely include:

Loss of the hydroxymethyl group: A primary fragmentation would be the cleavage of the C8-CH₂OH bond, resulting in a significant fragment ion.

Ring Cleavage: Fragmentation of the pyrrolidine or dioxolane rings can occur through various pathways. This can involve retro-Diels-Alder type reactions or other complex rearrangements characteristic of heterocyclic systems.

Loss of water: Dehydration from the protonated molecular ion is also a common fragmentation pathway for alcohols.

The analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and connectivity of the different functional groups and ring systems.

Table 2: Predicted m/z Values for Key Ions of this compound in ESI-MS Based on a monoisotopic mass of 159.090 g/mol .

IonFormulaPredicted m/zDescription
[M+H]⁺[C₇H₁₄NO₃]⁺160.0968Protonated molecular ion
[M+Na]⁺[C₇H₁₃NO₃Na]⁺182.0788Sodium adduct
[M+H-H₂O]⁺[C₇H₁₂NO₂]⁺142.0862Loss of water
[M+H-CH₃O]⁺[C₆H₁₁NO₂]⁺129.0757Loss of hydroxymethyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would display several characteristic absorption bands corresponding to the vibrations of its specific bonds. ponder.inglibretexts.org

Key expected absorptions include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's O-H stretching vibration, with the broadening due to hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine. This peak is typically sharper than the O-H band. libretexts.org

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic (sp³) carbons in the ring systems and the methanol substituent.

C-O Stretch: Strong, distinct bands in the 1000-1300 cm⁻¹ region are indicative of C-O stretching vibrations. The spectrum would likely show multiple bands in this region due to the C-O bonds of the alcohol and the acetal (B89532) (dioxolane ring).

N-H Bend: A moderate band around 1500-1650 cm⁻¹ can often be attributed to the N-H bending vibration.

The combination of these bands provides a spectroscopic "fingerprint" that confirms the presence of the key alcohol, amine, and ether (acetal) functionalities within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3600Strong, Broad
Amine (N-H)Stretch3300 - 3500Moderate
Alkane (C-H)Stretch2850 - 3000Strong
Amine (N-H)Bend1500 - 1650Moderate
Ether/Alcohol (C-O)Stretch1000 - 1300Strong

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and detailed conformational features. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This method would definitively confirm the (S) configuration at the C8 stereocenter by determining the spatial arrangement of the substituents (the hydroxymethyl group, the amine, and the connection to the spiro center). This is often achieved by using anomalous dispersion effects, leading to the determination of the Flack parameter.

Furthermore, X-ray analysis reveals the precise conformation of the molecule in the solid state. It would show the puckering of the five-membered pyrrolidine and dioxolane rings, which typically adopt envelope or twist conformations to minimize steric strain. The analysis would also detail the geometry around the spirocyclic center, where the two rings are joined. Intermolecular interactions, such as hydrogen bonding involving the alcohol and amine groups, which dictate the crystal packing, would also be elucidated. This information is invaluable for understanding the molecule's shape and potential interactions in a biological or chemical context.

Table 4: Representative Crystallographic Parameters for Spiro[4.4]nonane Derivatives Note: This table presents typical data that would be obtained from an X-ray analysis of a similar compound, as specific data for the title compound is not publicly available.

ParameterTypical Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
C-C Bond Length1.52 - 1.55 Å
C-O Bond Length1.41 - 1.44 Å
C-N Bond Length1.45 - 1.48 Å
Ring ConformationEnvelope or Twist
Key Torsional AnglesDefines ring puckering and substituent orientation

Computational Chemistry Investigations of Spiro 4.4 Nonane Systems

Molecular Modeling and Conformational Analysis of Spirocyclic Systems

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of spirocyclic compounds, which dictates their physical, chemical, and biological properties. The spiro center, a single atom shared by two rings, imposes significant conformational constraints, leading to unique spatial arrangements.

General Methodologies and Findings for Spirocyclic Compounds:

Conformational analysis of spiro systems is often performed using a variety of computational methods, ranging from molecular mechanics to high-level quantum chemical calculations. For instance, studies on spiro and polyspiro 1,3-dioxane (B1201747) compounds have utilized dynamic NMR experiments to understand the influence of conformation on the number of isomers and their interrelationships. preprints.org A critical aspect of modeling spiro compounds is the accurate representation of the torsional angles and ring puckering.

In the context of aza-spiro rings, computational studies have been crucial in analyzing the transition states of cyclization reactions. By employing methods like Cremer–Pople puckering parameters, researchers can analyze a large number of conformational isomers to understand stereoselectivity. researchgate.net Such analyses have revealed that the preferred conformations of transition states can depend on factors like the geometry of reactants and the stereochemistry of the products. researchgate.net For asymmetric spirocyclization, computational models have highlighted the importance of non-covalent interactions, such as CH–O hydrogen bonds and CH−π interactions, in dictating the stereochemical outcome. researchgate.net

For larger, more flexible spirocyclic systems, such as spirocyclic foldamers, computational approaches combined with experimental data from X-ray crystallography and NMR spectroscopy have been used to determine conformational preferences. epa.gov These studies have shown that the spirocyclic linkage can introduce controlled rotations in the molecular backbone, allowing for the formation of unique helical structures. epa.gov

While no specific conformational analysis data for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol is publicly available, a hypothetical study would likely involve the following:

Energy Profiling: Calculation of the potential energy surface by systematically rotating the rotatable bonds (e.g., the C-C bond of the methanol (B129727) group and the C-N bonds in the azaspiro ring) to identify low-energy conformers.

Ring Pucker Analysis: Characterization of the conformations of the two five-membered rings (the 1,4-dioxa and the 7-aza rings) to determine their preferred puckering modes (e.g., envelope or twist conformations).

Intramolecular Interactions: Identification of any significant intramolecular hydrogen bonds or steric interactions that stabilize or destabilize certain conformations.

Table 1: Common Computational Methods for Conformational Analysis
MethodDescriptionTypical Application
Molecular Mechanics (MM)Uses classical physics to model molecular systems. Fast and suitable for large molecules and conformational searches.Initial screening of conformational space to identify low-energy structures.
Density Functional Theory (DFT)A quantum mechanical method that models electron density to calculate energy and properties. More accurate than MM.Optimization of geometries and calculation of relative energies of different conformers.
Ab initio methodsHighly accurate quantum mechanical methods based on first principles. Computationally expensive.High-precision energy calculations for small molecules or for benchmarking other methods.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Exploring conformational flexibility and the influence of solvent.

Reaction Mechanism Studies Related to Spiro[4.4]nonane Synthesis

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions, including those leading to the synthesis of spiro[4.4]nonane systems. By modeling reactants, transition states, intermediates, and products, researchers can gain a detailed understanding of reaction pathways, activation energies, and the origins of selectivity.

Insights from Computational Studies on Spiro[4.4]nonane Synthesis:

Several synthetic routes to spiro[4.4]nonane derivatives have been investigated computationally. For example, detailed DFT calculations have been used to explore the mechanism of gold-catalyzed synthesis of spiro[4.4]nonane structures. These studies have shown that the reaction can proceed through a series of steps including intramolecular cycloaddition, semipinacol rearrangement, and catalyst elimination, with relatively low activation free energies. rsc.org

In other cases, such as the rearrangement of a spiro[4.4]nonatriene to annulated fulvenes, DFT calculations have been instrumental in supporting a proposed novel mechanism involving a 1,5-vinyl shift from a vinyl–palladium species. acs.org

For the synthesis of the specific molecule this compound, a hypothetical computational study of its synthesis would likely focus on:

Mapping the Reaction Coordinate: Identifying the lowest energy pathway from reactants to products.

Transition State Analysis: Characterizing the geometry and energy of the transition state(s) to understand the rate-determining step and factors influencing stereoselectivity.

Catalyst Role: If a catalyst is involved, modeling its interaction with the substrates to understand its role in lowering the activation energy and controlling the reaction outcome.

Table 2: Key Parameters from Reaction Mechanism Studies
ParameterSignificance
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.
Reaction Energy (ΔGr)The overall free energy change of a reaction. A negative value indicates a thermodynamically favorable reaction.
Transition State GeometryThe arrangement of atoms at the highest point on the reaction pathway. Provides insight into bond-making and bond-breaking processes.

Analysis of Electronic Structure and Reactivity of Spiro-Fused Compounds

The unique three-dimensional arrangement of spiro-fused compounds gives rise to interesting electronic properties. The spiro linkage, being an sp³-hybridized atom, connects two π-systems in a perpendicular fashion, which can lead to through-space interactions known as spiroconjugation.

General Principles of Electronic Structure in Spiro Compounds:

Computational studies are essential for understanding the electronic structure of spiro compounds. For example, in spiroconjugated molecules like spiropentadiene, the two perpendicular π-systems can interact through space. clockss.org This interaction can lead to a mixing of the π-molecular orbitals (MOs), resulting in helical MOs and unique electronic transitions. clockss.org

The electronic properties of spiro compounds can be tuned by modifying the constituent rings. For instance, in spiro-oxadiazole derivatives, the electronic structure and optical properties have been studied in detail. researchgate.net The spiro linkage forces a coplanar arrangement of adjacent aryl rings, which alters the electronic system compared to non-spiro analogues and influences photophysical properties like the Stokes shift. researchgate.net

A computational analysis of the electronic structure of this compound would involve:

Molecular Orbital Analysis: Calculation and visualization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electron distribution and predict sites of reactivity.

Electrostatic Potential Mapping: Generation of an electrostatic potential map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Charge Distribution Analysis: Calculation of atomic charges to understand the polarity of different parts of the molecule.

Intermolecular Interactions and Supramolecular Assembly in Spirocyclic Compounds

The rigid and three-dimensional nature of spirocyclic compounds makes them interesting building blocks for supramolecular chemistry. Their shape can direct the formation of well-defined intermolecular interactions, leading to the assembly of larger, ordered structures.

Computational Approaches to Supramolecular Assembly:

Computational methods are increasingly used to model and predict the intermolecular interactions and self-assembly of complex molecules. For example, molecular dynamics simulations can be used to study how spirocyclic molecules interact with each other and with solvent molecules, providing insights into their packing and the influence of various interactions like hydrogen bonding, π-stacking, and electrostatic forces. tandfonline.com

In the context of spirobiacridine diradicals, computational studies have been used to evaluate intramolecular and intermolecular spin-spin interactions, which are crucial for the development of molecular magnets. doaj.org These studies can quantify the strength of magnetic coupling (e.g., ferromagnetic or antiferromagnetic) based on the calculated energy differences between different spin states. doaj.org

Furthermore, computational docking and molecular dynamics simulations have been employed to study the interaction of spirocyclic compounds with biological macromolecules like DNA. frontiersin.org These studies can predict the preferred binding modes and binding affinities, which is valuable in drug design. The simulations can reveal the importance of hydrophobic interactions and hydrogen bonding in stabilizing the complex. frontiersin.org

A computational investigation of the intermolecular interactions of this compound could explore:

Dimerization and Aggregation: Calculation of the interaction energies of different dimer configurations to predict how the molecules might self-assemble.

Hydrogen Bonding Networks: Analysis of the potential for the hydroxyl and amine groups to form intermolecular hydrogen bonds, which could lead to the formation of chains, sheets, or more complex three-dimensional networks.

Host-Guest Chemistry: If the molecule has a suitable cavity or recognition sites, its potential to act as a host for small guest molecules could be investigated through docking simulations.

Q & A

Q. What are the key synthetic routes for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via spirocyclic ring formation using precursors like aziridine or oxirane derivatives. A common approach involves:

  • Ring-closing strategies : Using catalysts like BF₃·Et₂O to promote cyclization of diols or amino alcohols .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) to achieve the (8S) configuration .
  • AI-driven optimization : Retrosynthetic tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing bond disconnections and reagent compatibility . Yield optimization requires strict control of temperature (0–25°C), anhydrous conditions, and inert atmospheres to prevent side reactions like oxidation of the methanol group .

Q. How is the stereochemistry of this compound validated?

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Optical rotation : Matches experimental [α]D values with computational predictions (e.g., DFT calculations) .

Q. What biological screening assays are used to evaluate its activity?

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Discrepancies often arise due to:

  • Metabolic stability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Use hepatic microsome assays to identify labile sites .
  • Solubility limitations : Poor aqueous solubility (logP ~1.2) may undercut in vivo efficacy. Formulate with cyclodextrins or PEGylation to enhance delivery .
  • Statistical rigor : Apply multivariate ANOVA to account for inter-experimental variability in cell culture vs. animal models .

Q. What strategies improve synthetic efficiency for large-scale production?

  • Flow chemistry : Continuous reactors minimize intermediate isolation and improve heat/mass transfer for ring-closing steps .
  • Catalyst recycling : Immobilize chiral catalysts (e.g., on silica gel) to reduce costs .
  • Byproduct mitigation : Use scavengers like molecular sieves to trap water during esterification .

Q. How does computational modeling inform structure-activity relationships (SAR)?

  • Docking studies : AutoDock Vina predicts binding to targets like GABA receptors (ΔG = -8.2 kcal/mol) .
  • MD simulations : Analyze conformational flexibility of the spiro ring under physiological pH (7.4) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using Hammett σ constants .

Q. What analytical methods resolve degradation products under stressed conditions?

  • LC-HRMS : Identifies oxidation products (e.g., ketone derivatives) under thermal/photo stress .
  • NMR kinetics : Tracks methanol group oxidation to aldehydes using ¹H-NMR time-course studies .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via USP guidelines .

Methodological Notes

  • Safety : Follow GHS protocols (P305+P351+P338 for eye exposure; P304+P340 for inhalation) .
  • Data Reproducibility : Use PubChem-standardized characterization data (CID: DTXSID20502854) .
  • Open Access Tools : Leverage PubChem’s 3D conformer library and NCATS Inxight for SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.